molecular formula C9H16N2O3 B13337986 3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid

3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid

Cat. No.: B13337986
M. Wt: 200.23 g/mol
InChI Key: JCJIBGSEOPMHNL-UHFFFAOYSA-N
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Description

3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid is an organic compound with the molecular formula C₉H₁₆N₂O₃ It is a derivative of propanoic acid and contains a pyrrolidine ring substituted with an acetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid typically involves the reaction of 3-aminopropanoic acid with 1-acetylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using techniques such as recrystallization or chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid is unique due to its specific structure, which combines a pyrrolidine ring with an acetyl group and a propanoic acid moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

3-[(1-acetylpyrrolidin-3-yl)amino]propanoic acid

InChI

InChI=1S/C9H16N2O3/c1-7(12)11-5-3-8(6-11)10-4-2-9(13)14/h8,10H,2-6H2,1H3,(H,13,14)

InChI Key

JCJIBGSEOPMHNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(C1)NCCC(=O)O

Origin of Product

United States

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